molecular formula C19H22N2O B5402292 N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B5402292
M. Wt: 294.4 g/mol
InChI Key: HHUCGSWXAKGIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, commonly referred to as DMQX, is a chemical compound that belongs to the class of quinolinecarboxamides. It is a potent and selective antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in the transmission of signals between neurons in the central nervous system. DMQX has been widely used in scientific research to study the physiological and biochemical effects of AMPA receptor blockade.

Mechanism of Action

DMQX acts as a competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the transmission of signals between neurons in the central nervous system. By blocking the action of AMPA receptors, DMQX inhibits the excitatory effects of glutamate on the nervous system, which can lead to a reduction in neuronal activity and a decrease in the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects, including anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. It has also been shown to have a role in learning and memory, as well as in the development of addiction and drug tolerance. DMQX has been studied extensively in animal models, and its effects on the nervous system have been well characterized.

Advantages and Limitations for Lab Experiments

DMQX has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor, as well as its ability to cross the blood-brain barrier and exert its effects on the central nervous system. However, DMQX also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. Researchers must carefully control the dose and administration of DMQX to ensure accurate and reproducible results in their experiments.

Future Directions

There are several potential future directions for research on DMQX and its effects on the nervous system. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to treat neurological disorders such as epilepsy and stroke. Another area of interest is the study of the role of AMPA receptors in addiction and drug tolerance, and the potential for AMPA receptor antagonists to be used as therapeutic agents in the treatment of drug addiction. Finally, the development of new methods for the synthesis and administration of DMQX may lead to improvements in its efficacy and safety as a research tool.

Synthesis Methods

DMQX can be synthesized using a multistep process that involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate to form a substituted quinoline intermediate. The intermediate is then reacted with methylamine and acetic anhydride to form the final product, DMQX. The synthesis of DMQX is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

DMQX has been widely used in scientific research to study the physiological and biochemical effects of AMPA receptor blockade. It has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. DMQX has also been used to study the role of AMPA receptors in learning and memory, as well as in the development of addiction and drug tolerance.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-13-9-10-18-16(12-13)7-5-11-21(18)19(22)20-17-8-4-6-14(2)15(17)3/h4,6,8-10,12H,5,7,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUCGSWXAKGIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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